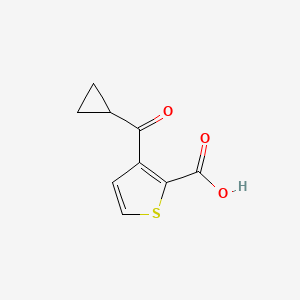

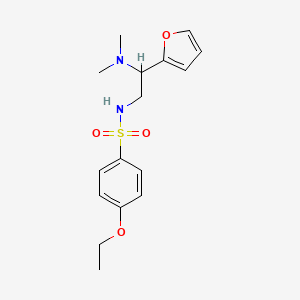

![molecular formula C11H12O2 B2689144 2-[(E)-3,4-Dihydro-2H-1-benzopyran-4-ylidene]ethanol CAS No. 345891-39-6](/img/structure/B2689144.png)

2-[(E)-3,4-Dihydro-2H-1-benzopyran-4-ylidene]ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethanol, also known as ethyl alcohol, is a clear, colorless liquid that is rapidly absorbed from the gastrointestinal tract and distributed throughout the body . It has bactericidal activity and is often used as a topical disinfectant. It is also widely used as a solvent and preservative in pharmaceutical preparations, as well as serving as the primary ingredient in alcoholic beverages .

Synthesis Analysis

Ethanol can be produced by fermentation, a process that accounts for approximately 95% of ethanol production . It is also widely used as an additive to gasoline . The production of ethanol involves the conversion of carbohydrates in ammonia fiber expansion-pretreated switchgrass hydrolysate .Molecular Structure Analysis

Quantum chemical calculations can provide answers regarding different aspects of intermolecular interactions . An extensive theoretical study on the molecular structure and UV-Vis spectral analysis can be undertaken using density functional theory (DFT) method .Chemical Reactions Analysis

Ethanol can undergo various chemical reactions. For instance, it can be used to reduce disulfide bonds and can act as a biological antioxidant by scavenging hydroxyl radicals . Ethanol can also be transformed into olefins using various catalysts .Physical And Chemical Properties Analysis

Physical properties of ethanol include color, density, and melting and boiling points . A chemical property describes the ability of a substance to undergo a specific chemical change .Scientific Research Applications

Multicomponent Synthesis of Functionalized Pyrans

The compound 2-[(E)-3,4-Dihydro-2H-1-benzopyran-4-ylidene]ethanol is a pivotal precursor in the synthesis of diverse, functionalized 2-amino-3-cyano-4H-pyrans and pyran-annulated heterocycles. Utilizing an eco-friendly, multicomponent one-pot synthesis method involving aldehydes, malononitrile, and acidic compounds in aqueous ethanol, researchers have been able to efficiently generate a wide array of heterocyclic scaffolds. This synthesis method, catalyzed by commercially available urea, highlights a low-cost, environmentally benign approach to creating pharmaceutically relevant compounds under mild conditions (Brahmachari & Banerjee, 2014).

Catalyst-Driven Synthesis of Tetrahydrobenzo[b]pyrans

Another significant application of this compound involves its role in the synthesis of 4H-Benzo[b]pyrans, facilitated by ZnO-beta zeolite acting as an inexpensive and effective catalyst. This process, which employs benzaldehyde, malononitrile, and dimedone, has been praised for its efficiency, yielding high-quality products in short reaction times. The procedure also allows for the recovery and reusability of the catalyst, marking an advance in sustainable chemical synthesis (Katkar et al., 2011).

Protective Group Chemistry

This compound has been explored as a potential protective group in polymer chemistry. Specifically, 2-(pyridin-2-yl)ethanol, a related derivative, has shown promise as a protecting group for methacrylic acid (MAA), which can be selectively removed after polymerization. This development offers new avenues for the synthesis and functionalization of polymers, demonstrating the compound's versatility and its potential impact on materials science (Elladiou & Patrickios, 2012).

Structural and Biological Characterization

Research into the structural and biological properties of related benzopyran derivatives, such as (3E)-3-(2, 4, 5-trimethoxyphenyl)methylidene)-2,3-dihydro-4H-1-benzopyran-4-one, has yielded insights into their potential as anticancer agents. Through detailed crystallographic analysis and cytotoxicity screening against cancer cell lines, these studies have begun to unravel the therapeutic potential of benzopyran derivatives, underscoring their relevance in the development of new cancer treatments (Hemalatha et al., 2021).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(2E)-2-(2,3-dihydrochromen-4-ylidene)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c12-7-5-9-6-8-13-11-4-2-1-3-10(9)11/h1-5,12H,6-8H2/b9-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWDIZSPERJJWAC-WEVVVXLNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C1=CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C\1COC2=CC=CC=C2/C1=C/CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

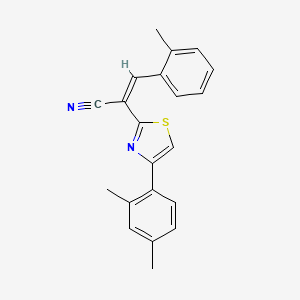

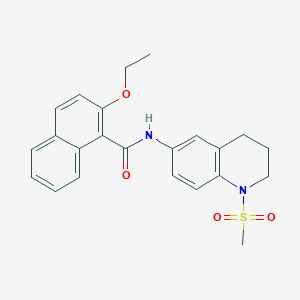

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-(2-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2689062.png)

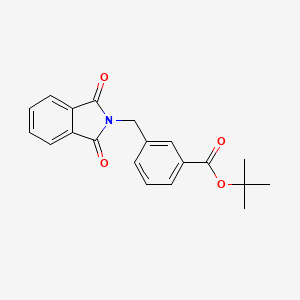

![N'-(oxolan-2-ylmethyl)[(2,2,3,3-tetrafluoropropyl)sulfanyl]methanimidamide; trifluoromethanesulfonic acid](/img/structure/B2689063.png)

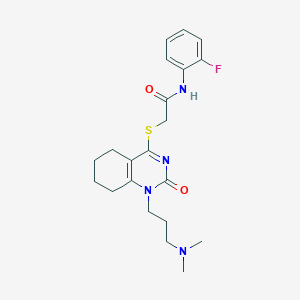

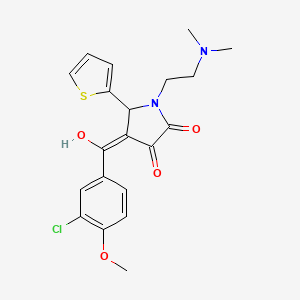

![2-(4-chlorophenoxy)-N-[3-methyl-5-(4H-1,2,4-triazol-4-yl)-1H-pyrazol-4-yl]acetamide](/img/structure/B2689066.png)

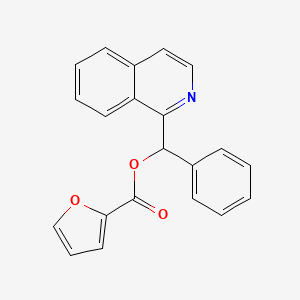

![[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl] 3,4,5,6-tetrachloropyridine-2-carboxylate](/img/structure/B2689069.png)

![2-(3-(Diethylamino)propyl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2689071.png)

![[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-(3-pyridin-2-yloxyphenyl)methanone](/img/structure/B2689074.png)